Dermaseptin
CAS No.: 136212-91-4
Cat. No.: VC21543077
Molecular Formula: C152H257N43O44S2
Molecular Weight: 3455.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136212-91-4 |
|---|---|
| Molecular Formula | C152H257N43O44S2 |
| Molecular Weight | 3455.1 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 |
| Standard InChI Key | YFHLIDBAPTWLGU-CTKMSOPVSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Introduction
Sources and Structural Characteristics
Natural Sources
Dermaseptins are predominantly isolated from the skin of Hylid frogs, particularly those belonging to the genus Phyllomedusa . The South American hylid frog, Phyllomedusa sauvagei, is a well-documented source of dermaseptins S family peptides . Other species, such as Phyllomedusa bicolor and Phyllomedusa oreades, also produce various dermaseptin variants with similar antimicrobial properties .
Structural Properties
From a structural perspective, dermaseptins possess several distinctive characteristics:
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They are polycationic (positively charged) peptides, often rich in lysine residues
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They exhibit an α-helical conformation, particularly when interacting with membranes
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Most dermaseptins display amphipathic properties, with hydrophobic and hydrophilic regions spatially separated
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In polar media (like water), dermaseptins typically remain unstructured but readily adopt an α-helical conformation in apolar environments
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The length generally ranges from 27 to 34 amino acid residues
Dermaseptin S9, a specific variant, has a unique tripartite structure with a hydrophobic core sequence encompassing residues 6-15, flanked at both termini by cationic and polar residues . This structure differs from typical dermaseptins and resembles synthetic peptides designed as transmembrane mimetic models .
Mechanism of Action
The antimicrobial activity of dermaseptins primarily stems from their interaction with the cellular membranes of target organisms. Several key aspects of their mechanism include:
Membrane Interaction
Dermaseptins are membrane-perturbing agents that interact with the lipid bilayers surrounding target cells . Unlike many other antimicrobial peptides that insert into membranes, dermaseptins typically rest on the surface of bacterial membranes . Their amphipathic α-helical structure facilitates interaction with membrane bilayers, leading to permeabilization and eventual cell lysis .
Effect on Erythrocytes
Dermaseptin has been shown to trigger hemolysis (destruction of red blood cells) and eryptosis (suicidal death of erythrocytes) . The mechanism involves stimulating calcium entry into erythrocytes, which triggers cell membrane scrambling and cell shrinkage . Prior to hemolysis, erythrocytes exposed to dermaseptin may undergo eryptosis, characterized by decreased cell volume and increased phosphatidylserine exposure on the cell surface .
Biological Activities
Dermaseptins exhibit a wide range of biological activities, making them potential candidates for various therapeutic applications.
Antifungal Activity
Dermaseptins and their derivatives exhibit strong antifungal properties, particularly against pathogenic yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Aspergillus niger . Dermaseptin K4S4(1-28) has demonstrated potent fungicidal activity against clinical C. albicans strains at concentrations as low as 6 μg/mL .
Antiparasitic Effects
Several dermaseptin variants have shown activity against parasites of medical importance:
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DRS-S3 and S4 derivatives can target malarial parasites (Plasmodium falciparum) within host erythrocytes without disrupting the host cells
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Dermaseptin from Phyllomedusa oreades (DRS-O1) has demonstrated activity against Schistosoma mansoni, Trypanosoma cruzi, and Leishmania amazonesis
Antiviral Properties
Recent research has explored the antiviral potential of dermaseptins, particularly against HIV. Dermaseptin K4S4(1-28) has shown promising anti-HIV activity by potentially disrupting viral particles before infection . This peptide can reduce HIV-1 attachment to human endometrial cells and HIV-1 transcytosis through tight cell monolayers .
Contraceptive Effects
Beyond their antimicrobial activities, dermaseptins have been investigated for potential contraceptive applications. Dermaseptins S1 and S4 have demonstrated spermicidal efficacy in vitro . This dual functionality—antimicrobial and spermicidal—suggests potential applications as topical microbicides for preventing sexually transmitted infections while providing contraceptive benefits .
Research Status and Future Directions
Current Research Status
Despite the promising in vitro results with various dermaseptin peptides, their clinical development remains in early stages. As of 2019, few animal experiments had been conducted, and no clinical trials had been initiated . Most research has focused on characterizing the structural properties and antimicrobial spectrum of different dermaseptin variants and developing synthetic analogs with enhanced activity and reduced toxicity.
Challenges and Limitations
Several challenges exist in the clinical development of dermaseptin-based therapeutics:
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Potential toxicity, particularly hemolytic activity of some variants
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Optimal delivery methods for different applications
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Stability under physiological conditions
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Production costs for peptide-based therapeutics
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Limited in vivo data and absence of clinical trials
Future Research Directions
Future research on dermaseptins should focus on:
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Further clarification of their mechanisms of action
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Evaluation of their efficacy against cancer cell lines
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Assessment of their applicability in humans, including toxicity studies and clinical trials
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Development of stable formulations for practical applications
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Exploration of synergistic effects with conventional antibiotics
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